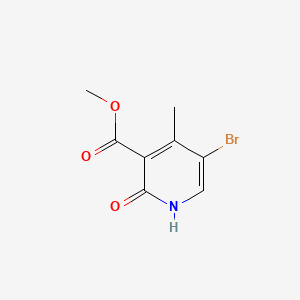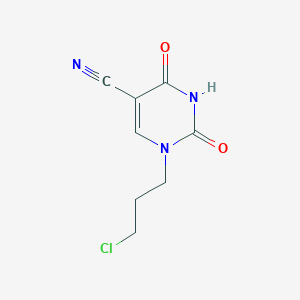
1-(3-Chloropropyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Chloropropyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile is a heterocyclic organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a chloropropyl group attached to a tetrahydropyrimidine ring, along with dioxo and carbonitrile functional groups. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it a subject of interest in synthetic chemistry and pharmaceutical research.
准备方法
The synthesis of 1-(3-Chloropropyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-chloropropylamine with cyanoacetic acid derivatives, followed by cyclization, can yield the desired compound. The reaction conditions typically involve the use of solvents such as ethanol or acetonitrile and may require the presence of catalysts or acidic/basic conditions to facilitate the cyclization process .
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The choice of reaction conditions, such as temperature, pressure, and reaction time, is optimized to maximize yield and purity while minimizing by-products and waste.
化学反应分析
1-(3-Chloropropyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chloropropyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding oxo derivatives or reduction reactions to yield reduced forms of the tetrahydropyrimidine ring.
Cyclization and Condensation: The presence of the carbonitrile group allows for cyclization and condensation reactions with various electrophiles, leading to the formation of fused heterocyclic systems.
科学研究应用
1-(3-Chloropropyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: The compound’s potential therapeutic applications are explored in the treatment of diseases such as cancer, infectious diseases, and neurological disorders.
Industry: In industrial applications, the compound is used in the development of specialty chemicals, agrochemicals, and materials science.
作用机制
The mechanism of action of 1-(3-Chloropropyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may act as a competitive inhibitor by occupying the active site of an enzyme, preventing substrate binding and subsequent catalytic activity . Additionally, the compound’s ability to form hydrogen bonds and hydrophobic interactions with target proteins contributes to its binding affinity and specificity .
相似化合物的比较
When compared to similar compounds, 1-(3-Chloropropyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile exhibits unique properties due to its specific functional groups and structural configuration. Similar compounds include:
1-(3-Chloropropyl)-6,7-dimethoxy-3-methylbenzo[c]pyrylium perchlorate: This compound shares the chloropropyl group but differs in its core structure, leading to distinct reactivity and applications.
3-(Triethoxysilyl)propyl-terminated polystyrene: Although structurally different, this compound also features a chloropropyl group and is used in material science applications.
Tris(3-chloropropyl) phosphate: This compound contains multiple chloropropyl groups and is used as a flame retardant in various industrial applications.
The unique combination of functional groups in this compound imparts specific chemical properties that distinguish it from these similar compounds, making it a valuable entity in scientific research and industrial applications.
属性
分子式 |
C8H8ClN3O2 |
|---|---|
分子量 |
213.62 g/mol |
IUPAC 名称 |
1-(3-chloropropyl)-2,4-dioxopyrimidine-5-carbonitrile |
InChI |
InChI=1S/C8H8ClN3O2/c9-2-1-3-12-5-6(4-10)7(13)11-8(12)14/h5H,1-3H2,(H,11,13,14) |
InChI 键 |
ZYAHENHHHBBIHQ-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C(=O)NC(=O)N1CCCCl)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


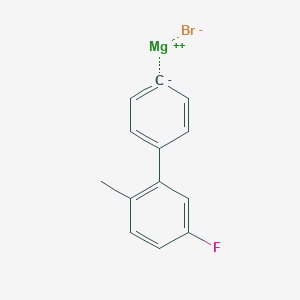

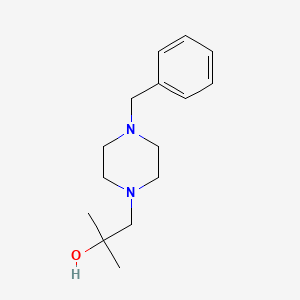
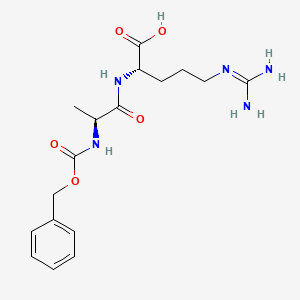


![(2E)-4-{[6-methyl-3-(propoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]amino}-4-oxobut-2-enoic acid](/img/structure/B14885982.png)
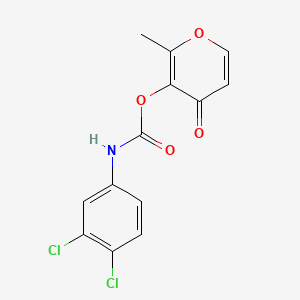


![(2E)-4-[(3-cyano-4-ethyl-5-methylthiophen-2-yl)amino]-4-oxobut-2-enoic acid](/img/structure/B14886013.png)

![4-(2-butoxy-3-methoxyphenyl)-1-(6-hydroxypyridazin-3-yl)-3-methyl-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol](/img/structure/B14886028.png)
